1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a hydrazone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Formation of the Hydrazone Moiety: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazone moiety or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(5-methylfuran-2-yl)ethane-1,2-dione: Similar structure but lacks the hydrazone moiety.
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)thiophene-2-yl)ethane-1,2-dione: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione is unique due to the presence of the hydrazone moiety and the combination of the furan ring with the chlorophenyl group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Eigenschaften
Molekularformel |
C15H13ClN2O3 |
---|---|
Molekulargewicht |
304.73 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)17-9-12-7-8-13(21-12)15(20)14(19)10-3-5-11(16)6-4-10/h3-9H,1-2H3/b17-9+ |
InChI-Schlüssel |
RFKSWXGKWBVLIR-RQZCQDPDSA-N |
Isomerische SMILES |
CN(C)/N=C/C1=CC=C(O1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C)N=CC1=CC=C(O1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.